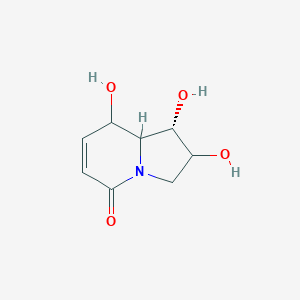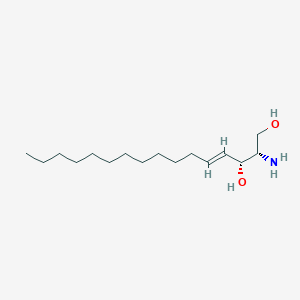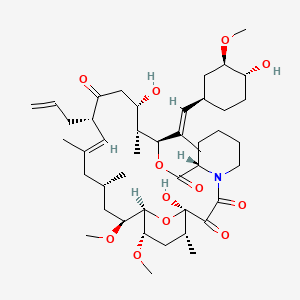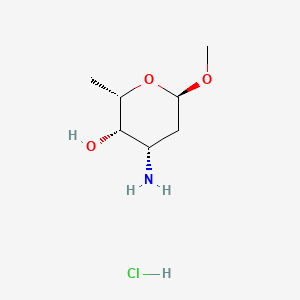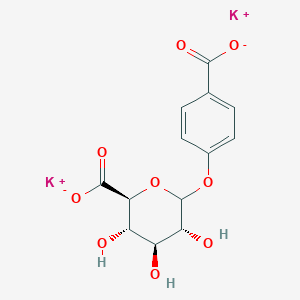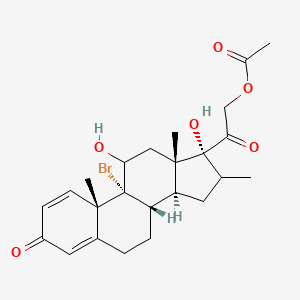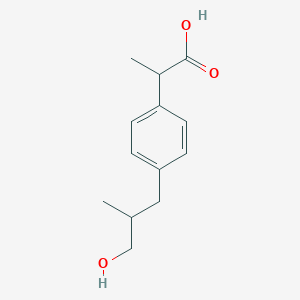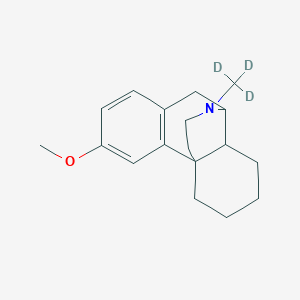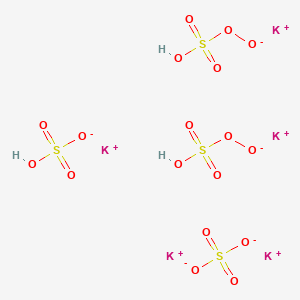
4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine, commonly known as 4-MMC or Mephedrone, is a synthetic cathinone that belongs to the amphetamine family. It is a psychoactive drug that has gained popularity in recent years due to its euphoric effects. The chemical structure of 4-MMC is similar to that of cathinone, which is found in the khat plant.
作用机制
The mechanism of action of 4-MMC involves its interaction with the monoamine transporters in the brain. It is believed to act as a substrate for the transporters, causing them to release dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the euphoric effects of the drug.
生化和生理效应
The biochemical and physiological effects of 4-MMC include increased heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to reduced blood flow to vital organs. The drug has been shown to produce both stimulant and hallucinogenic effects, with users reporting feelings of euphoria, increased sociability, and altered perception of time and space.
实验室实验的优点和局限性
The advantages of using 4-MMC in lab experiments include its potent stimulant effects, which can be used to study the mechanisms of action of other drugs. It can also be used to study the effects of dopamine, norepinephrine, and serotonin on the brain. However, the limitations of using 4-MMC in lab experiments include its potential for abuse and addiction. It is also a relatively new drug, and its long-term effects on the brain and body are not yet fully understood.
未来方向
The future directions for research on 4-MMC include studying its potential as a treatment for depression, anxiety, and other psychiatric disorders. It can also be used to study the mechanisms of action of other drugs and to develop new treatments for addiction. Further research is needed to fully understand the long-term effects of 4-MMC on the brain and body, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine, commonly known as 4-MMC or Mephedrone, is a synthetic cathinone that has gained popularity in recent years due to its euphoric effects. The synthesis method of 4-MMC is relatively simple and can be carried out using readily available reagents. The research on 4-MMC has been focused on its potential use as a treatment for depression, anxiety, and other psychiatric disorders. The mechanism of action of 4-MMC involves its interaction with the monoamine transporters in the brain, leading to an increase in the levels of dopamine, norepinephrine, and serotonin. The drug has both stimulant and hallucinogenic effects, with users reporting feelings of euphoria, increased sociability, and altered perception of time and space. Further research is needed to fully understand the long-term effects of 4-MMC on the brain and body, as well as its potential for abuse and addiction.
合成方法
The synthesis method of 4-MMC involves the reaction of 4-methylpropiophenone with methcathinone in the presence of hydrogen chloride gas. The resulting product is then treated with sodium hydroxide to form 4-MMC. The synthesis method of 4-MMC is relatively simple and can be carried out using readily available reagents.
科学研究应用
4-MMC has been used in scientific research to study its effects on the central nervous system. It has been found to be a potent stimulant that increases the release of dopamine, norepinephrine, and serotonin in the brain. It has also been shown to produce effects similar to those of amphetamines and cocaine. The research on 4-MMC has been focused on its potential use as a treatment for depression, anxiety, and other psychiatric disorders.
属性
IUPAC Name |
4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h11-15H,3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMYWQZUIRTDLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2CCC(CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

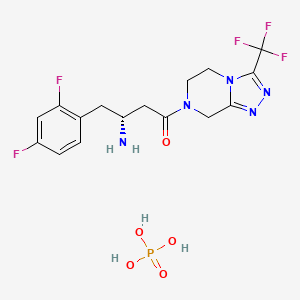
![2-[2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid;hydrochloride](/img/structure/B1141312.png)
![4-[4-[(5R)-5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone](/img/no-structure.png)
